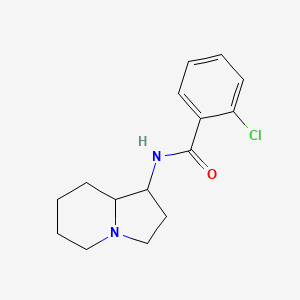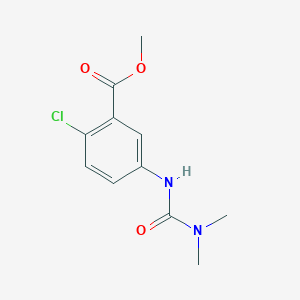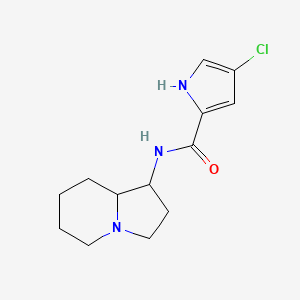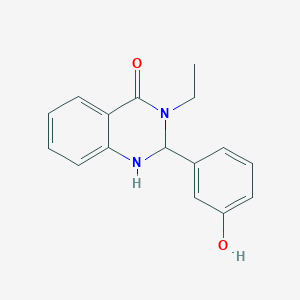
3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one is a compound that belongs to the class of quinazolinone derivatives. This compound has attracted significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one is not well understood. However, it has been suggested that this compound exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been proposed that the antioxidant and anti-inflammatory activities of this compound are mediated by its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and α-glucosidase. This compound has also been found to exhibit significant neuroprotective activity against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
The advantages of using 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one in lab experiments include its high yield synthesis method, potent anti-tumor, anti-inflammatory, and antioxidant activities, and its ability to inhibit the activity of various enzymes. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability, and the lack of information on its mechanism of action.
将来の方向性
Several future directions can be explored in the field of 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one research. These include the investigation of its potential applications in drug discovery, the elucidation of its mechanism of action, and the development of more effective synthesis methods to improve its bioavailability. Additionally, further studies can be conducted to investigate the potential of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
合成法
The synthesis of 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one involves the reaction of 3-hydroxybenzaldehyde with ethyl 3-aminocrotonate in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the product is obtained in high yield after purification by recrystallization.
科学的研究の応用
3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one has shown promising results in various scientific research applications. It has been shown to possess significant anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit potent antioxidant, anti-inflammatory, and anti-proliferative activities.
特性
IUPAC Name |
3-ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-18-15(11-6-5-7-12(19)10-11)17-14-9-4-3-8-13(14)16(18)20/h3-10,15,17,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQFJQRWXHTFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

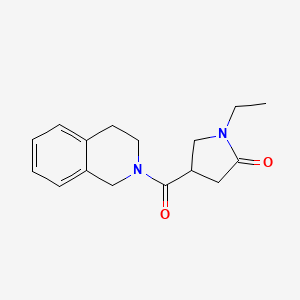
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)
